2-(Allylsulfanyl)-7,9-dimethyl-4-morpholinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine
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Overview
Description
2-(Allylsulfanyl)-7,9-dimethyl-4-morpholinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C18H20N4OS2 and its molecular weight is 372.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation as PI3 Kinase Inhibitors
Compounds in the pyrido[3',2':4,5]thieno[3,2-d]pyrimidine class have been explored for their potential as PI3 kinase inhibitors. For instance, a derivative within this class was identified as a novel p110alpha inhibitor with significant anti-proliferative activity against various cancer cell lines and was effective against HeLa human cervical tumor xenografts in nude mice (Hayakawa et al., 2007).
Anticancer Activity of Thieno[3,2-d]pyrimidine Derivatives
Another study focused on the design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives, showing promising anticancer activities against several cancer cell lines. These activities were attributed to their ability to inhibit PI3Kα, with certain derivatives exhibiting potent antitumor activities and favorable structure-activity relationships (Liu et al., 2014).
Neurotropic Activities of Thieno[3,2-d]pyrimidine Derivatives
Research into the neurotropic properties of thieno[3,2-d]pyrimidine derivatives has revealed compounds with anticonvulsant activity and sedative properties, suggesting potential applications in neurological disorders. These compounds have been compared to diazepam for their effects (Paronikyan et al., 2010).
Anticonvulsive Activity
The anticonvulsant activity of pyrrolidin-1-ylpyrano[4″,3″:4′,5′]pyrido-[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives was investigated, developing a method for preparing amino, alkoxy, and alkylsulfanyl derivatives of this class, showing potential therapeutic uses in treating convulsions (Dashyan et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 2-(Allylsulfanyl)-7,9-dimethyl-4-morpholinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine are protein kinases (PKs) . PKs play a crucial role in cell proliferation and differentiation of cancer cells . Mutations in PKs can lead to oncogenesis and are critical to the progression of cancer .
Mode of Action
2-(Allylsulfanyl)-7,9-dimethyl-4-morpholinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine interacts with its targets, the PKs, inhibiting their activity . This inhibition disrupts cellular communication, which is essential for the growth and proliferation of cancer cells .
Biochemical Pathways
The compound affects the PK signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting PKs, the compound disrupts these processes, leading to the inhibition of cancer cell growth and proliferation .
Result of Action
The result of the action of 2-(Allylsulfanyl)-7,9-dimethyl-4-morpholinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is the inhibition of cancer cell growth and proliferation . This is achieved by disrupting the PK signaling pathway, which is essential for these processes .
Properties
IUPAC Name |
4-(11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS2/c1-4-9-24-18-20-14-13-11(2)10-12(3)19-17(13)25-15(14)16(21-18)22-5-7-23-8-6-22/h4,10H,1,5-9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVCZMSHYHXLJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC(=N3)SCC=C)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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